Garenoxacin mesylate

Catalog No.
S528714
CAS No.
223652-82-2
M.F
C24H24F2N2O7S
M. Wt
522.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Garenoxacin mesylate

CAS Number

223652-82-2

Product Name

Garenoxacin mesylate

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C24H24F2N2O7S

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C23H20F2N2O4.CH4O3S/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4)/t11-;/m1./s1

InChI Key

UPHLDCUEQOTSAD-RFVHGSKJSA-N

SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O

solubility

Soluble in DMSO

Synonyms

1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-5-isoindolyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate monohydrate, T 3811ME, T-3811ME

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O

The exact mass of the compound 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-((1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl)-1,4-dihydro-4-oxo-, monomethanesulfonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Activity

  • Garenoxacin exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics. PubChem, National Institutes of Health:
  • Studies have investigated its effectiveness against respiratory tract infections, urinary tract infections, and skin and skin structure infections.

Mechanism of Action

  • Like other fluoroquinolones, Garenoxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes, essential for bacterial DNA replication and repair. National Center for Biotechnology Information:

Resistance Development

  • Research is ongoing to assess the potential for bacteria to develop resistance against Garenoxacin. This is a critical aspect for any new antibiotic to ensure its long-term efficacy.

Clinical Trials

  • Garenoxacin has undergone clinical trials to evaluate its safety and efficacy in humans for various infectious diseases.
  • However, it is important to note that Garenoxacin is not currently approved for clinical use in many countries due to concerns about potential side effects, and the availability of other treatment options.

Additional Information

  • For a more comprehensive analysis of the scientific research on Garenoxacin, consulting scientific databases like PubMed or reviewing published articles on the topic is recommended.

Garenoxacin mesylate is a des-fluoro(6) quinolone antibiotic with the chemical formula C24H26F2N2O8S . It is a hydrated form of garenoxacin, combined with methanesulfonic acid. The compound has a molecular weight of 540.53 g/mol and exists as a white to off-white crystalline powder .

The structure of garenoxacin mesylate includes a cyclopropyl group, a difluoromethoxy moiety, and a methyl-substituted isoindole ring system. These structural features contribute to its unique antibacterial properties and pharmacokinetic profile .

Related to its mechanism of action as an antibiotic. The compound interacts with bacterial enzymes, specifically DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . By inhibiting these enzymes, garenoxacin mesylate disrupts the bacterial cell's ability to reproduce and survive.

Garenoxacin mesylate exhibits potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria, including resistant strains . Its biological activity is characterized by:

  • Broad-spectrum antibacterial effects: Garenoxacin mesylate is effective against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis .
  • Activity against resistant strains: The compound has shown efficacy against penicillin-resistant S. pneumoniae and beta-lactamase-producing H. influenzae .
  • High bacterial eradication rates: Clinical studies have reported bacterial eradication rates of 90.9% for Staphylococcus aureus, 99.2% for S. pneumoniae, 98.2% for H. influenzae, and 96.6% for M. catarrhalis .
  • Favorable pharmacokinetics: Garenoxacin mesylate demonstrates good penetration into sputum and otorhinolaryngological tissues, with a maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) that contribute to its efficacy .

While specific synthesis methods for garenoxacin mesylate are not detailed in the provided search results, the compound is likely synthesized through a series of organic chemistry reactions. The synthesis would involve the formation of the quinolone core structure, followed by the addition of the cyclopropyl, difluoromethoxy, and isoindole moieties. The final step would involve the formation of the mesylate salt through reaction with methanesulfonic acid.

Garenoxacin mesylate has been investigated for various clinical applications, including:

  • Treatment of respiratory tract infections: Clinical studies have shown efficacy ranging from 92% to 96% in patients with bacterial pneumonia, mycoplasma pneumonia, chlamydial pneumonia, and acute bronchitis .
  • Management of acute infectious exacerbations of chronic respiratory diseases: An efficacy rate of 85% has been reported for this indication .
  • Treatment of otorhinolaryngological infections: Efficacy rates ranging from 81% to 95% have been observed in these types of infections .
  • Potential use in other bacterial infections: Due to its broad-spectrum activity, garenoxacin mesylate may have applications in treating various other bacterial infections.

Interaction studies for garenoxacin mesylate have revealed:

  • Drug-drug interactions: Aluminum phosphate can decrease the absorption of garenoxacin, potentially reducing its serum concentration and efficacy .
  • Pharmacokinetic interactions: The compound has favorable pharmacokinetic profiles, with good penetration into target tissues .
  • Safety profile: Clinical studies have not shown class-specific adverse effects typically associated with fluoroquinolones, such as QTc prolongation, blood glucose abnormalities, or severe liver damage .

Similar Compounds: Comparison and Uniqueness

Garenoxacin mesylate belongs to the quinolone class of antibiotics. Similar compounds include:

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Gemifloxacin

Garenoxacin mesylate's uniqueness lies in its des-fluoro(6) structure, which distinguishes it from traditional fluoroquinolones. This structural difference contributes to its broad-spectrum activity and efficacy against resistant strains .

Compared to other quinolones, garenoxacin mesylate has shown:

  • Enhanced activity against gram-positive bacteria, including resistant strains of S. pneumoniae .
  • Improved safety profile, with fewer class-specific adverse effects .
  • Once-daily dosing regimen, which may improve patient compliance .

The synthesis of garenoxacin mesylate follows established quinolone synthetic methodologies with several critical modifications to accommodate the unique structural features of this des-fluoro quinolone antibiotic [1]. The traditional synthetic approach employs a multi-step pathway that constructs the quinoline core system through sequential transformations, ultimately leading to the formation of the mesylate salt.

The fundamental synthetic strategy begins with the preparation of appropriately substituted benzoic acid derivatives that serve as precursors to the quinoline ring system [1] [2]. The traditional pathway involves the formation of key intermediates through well-established organic transformations, including halogenation, cyclization, and functional group manipulations.

Key Intermediate Compounds

The synthesis of garenoxacin mesylate proceeds through several critical intermediate compounds, each serving specific structural and synthetic functions in the overall manufacturing process [1] [3]. The key intermediates represent strategic synthetic nodes that allow for efficient construction of the complex molecular architecture.

Table 1: Key Intermediate Compounds in Garenoxacin Mesylate Synthesis

CompoundFormulaRoleKey_Reactions
Methyl 2,4-dibromo-3-hydroxybenzoateFormula 2Starting material for quinoline ring precursorBromination of 3-hydroxybenzoic acid methyl ester
Ethyl 2,4-dibromo-3-difluoromethoxybenzoateFormula 3Key bromo-intermediate for cross-couplingDifluoromethoxylation of hydroxy group
Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylateFormula 4Quinoline core intermediateSuzuki-Miyaura cross-coupling with palladium catalyst
2-[(1R)]-2,3-dihydro-1-methyl-2-(triphenylmethyl)-1H-isoindol-5-yl]-1,3,6,2-dioxazaborocaneFormula 2Boronic acid equivalent coupling partnerTritylation of isoindoline nitrogen
1-cyclopropyl-8-(difluoromethoxy)-7-(1R)-2,3-dihydro-1-methyl-2-(triphenylmethyl)-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl esterFormula 4Protected garenoxacin ethyl esterDeprotection and hydrolysis
Garenoxacin (free acid)Formula 6Deprotected carboxylic acid formSalt formation with methanesulfonic acid
Garenoxacin mesylate monohydrateFormula 1Final mesylate salt productCrystallization and hydration control

The initial intermediate, methyl 2,4-dibromo-3-hydroxybenzoate, serves as the foundational building block for quinoline core construction [4]. This compound undergoes bromination of 3-hydroxybenzoic acid methyl ester using tert-butylamine and bromine in methylene chloride, followed by recrystallization from cyclohexane and isopropyl ether [1].

The transformation to ethyl 2,4-dibromo-3-difluoromethoxybenzoate represents a crucial modification where the hydroxy group is converted to the difluoromethoxy functionality [1]. This transformation employs chlorodifluoromethane gas in the presence of potassium carbonate in dimethylformamide at elevated temperatures of 80-85°C [1].

The quinoline core intermediate, ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate, emerges from a complex cyclization sequence involving condensation reactions and cyclopropyl group introduction [4] [5]. This intermediate serves as the direct precursor for the final cross-coupling reaction that introduces the isoindoline substituent.

Cyclopropanation and Ring-Closure Reactions

The introduction of the cyclopropyl substituent and the formation of ring systems represent critical synthetic challenges in garenoxacin mesylate synthesis [6]. These transformations require careful control of reaction conditions to ensure proper stereochemistry and avoid undesired side reactions.

Table 4: Cyclopropanation and Ring-Closure Reaction Conditions

Reaction_TypeMethodKey_ReagentsTemperature_RangeReaction_TimeYield_Optimization
Cyclopropyl IntroductionNucleophilic substitution with cyclopropylamineCyclopropylamine, isopropyl alcohol15-25°C1-2 hoursHigh nucleophilicity of cyclopropylamine
Quinoline Ring ClosureCondensation followed by base-mediated cyclizationDMSO, potassium carbonate base80-85°C4-6 hoursDMSO enhances cyclization efficiency
Isoindoline Ring FormationReductive amination and cyclizationSodium borohydride, calcium chloride25-40°C2-4 hoursControlled reduction prevents over-reduction
Final CyclizationIntramolecular cyclizationBase-catalyzed ring closureReflux conditions6-12 hoursBase strength controls selectivity

The cyclopropanation reaction involves nucleophilic substitution with cyclopropylamine in isopropyl alcohol at controlled temperatures of 15-25°C [1]. The high nucleophilicity of cyclopropylamine facilitates efficient substitution while maintaining the integrity of the cyclopropyl ring system. The reaction typically proceeds over 1-2 hours with careful temperature control to prevent decomposition.

Quinoline ring closure employs a condensation reaction followed by base-mediated cyclization using dimethyl sulfoxide as both solvent and activating agent [1]. The reaction requires elevated temperatures of 80-85°C and extended reaction times of 4-6 hours. The dimethyl sulfoxide solvent system enhances cyclization efficiency by facilitating nucleophilic attack and stabilizing reactive intermediates [7].

The isoindoline ring formation proceeds through reductive amination and subsequent cyclization using sodium borohydride and calcium chloride [1]. This reaction requires careful control of reduction conditions at 25-40°C to prevent over-reduction of sensitive functional groups. The reaction typically completes within 2-4 hours under controlled conditions.

Novel Catalytic Methods (Triarylphosphine-Palladium Systems)

The development of novel catalytic methods for garenoxacin mesylate synthesis represents a significant advancement in pharmaceutical manufacturing efficiency and cost reduction [1] [3]. The introduction of triarylphosphine-palladium systems has revolutionized the key cross-coupling step, reducing catalyst loading while maintaining high yields and selectivity.

The novel process involves the use of triarylphosphine ligands in combination with palladium catalysts to facilitate the crucial carbon-carbon bond formation between the quinoline core and the isoindoline substituent [1]. This catalytic system offers substantial improvements over traditional methods, particularly in terms of economic viability and environmental sustainability.

Table 2: Triarylphosphine-Palladium Catalytic System Optimization

ParameterOptimal_ConditionsTraditional_MethodImprovement
Palladium CatalystBis(triphenylphosphine)-palladium(II) chlorideHigher Pd loading required50% reduction in catalyst cost
Triarylphosphine LigandTriphenylphosphineLimited ligand optimizationEnhanced selectivity and yield
Catalyst Loading0.008-0.015 moles per mole substrate0.020+ moles per mole substrateSignificant cost reduction
Phosphine LoadingExternal addition to reduce Pd loadingNo external phosphine additionBetter catalyst turnover
Solvent SystemEthyl acetateVarious organic solventsMaintained efficiency
BasePotassium carbonate (aqueous)Carbonate basesSimilar base requirements
Temperature75-80°C65-85°COptimized temperature range
Reaction Time6-12 hours5-8 hoursExtended but controlled reaction time
AtmosphereInert (nitrogen)Inert atmosphereStandard inert conditions

The optimal palladium catalyst for this transformation is bis(triphenylphosphine)-palladium(II) chloride, which provides excellent reactivity while minimizing catalyst decomposition [1]. The catalyst loading has been reduced to 0.008-0.015 moles per mole of substrate, representing a 50% reduction compared to traditional methods that require 0.020 or more moles per mole of substrate [1].

The critical innovation involves the external addition of triphenylphosphine ligand, which significantly reduces the amount of palladium catalyst required for the reaction [1]. This approach leads to better catalyst turnover and enhanced selectivity, making the process more economical and environmentally sustainable. The triphenylphosphine ligand stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps in the catalytic cycle [8].

The reaction proceeds in ethyl acetate as the solvent system with aqueous potassium carbonate as the base [1]. The optimal temperature range of 75-80°C provides sufficient activation energy for the cross-coupling reaction while minimizing side reactions and catalyst decomposition. Extended reaction times of 6-12 hours ensure complete conversion while maintaining product quality.

The mechanism involves initial oxidative addition of the aryl bromide to the palladium(0) center, followed by transmetalation with the boronic acid equivalent and final reductive elimination to form the desired carbon-carbon bond [9]. The triarylphosphine ligand plays a crucial role in each step, facilitating electron transfer and stabilizing reactive intermediates.

Hydration State Control in Final Product

The control of hydration state in the final garenoxacin mesylate product represents a critical quality parameter that directly impacts pharmaceutical stability, bioavailability, and regulatory compliance [10] [11]. The formation of the monohydrate crystal form requires precise control of crystallization conditions and environmental parameters.

The target product is garenoxacin mesylate monohydrate, characterized by a water content of not more than 1.0% by weight, with an optimal target of 0.38% as measured by Karl Fischer titration [1] [10]. This specific hydration state ensures optimal pharmaceutical properties while maintaining long-term stability under ambient storage conditions.

Table 3: Hydration State Control in Final Product Formation

ParameterSpecificationQuality_ImpactAnalytical_Method
Water Content (Karl Fischer)≤1.0% w/w (target: 0.38%)Prevents degradation and maintains stabilityKarl Fischer titration
Crystal FormForm A (monohydrate)Ensures consistent dissolution profileX-ray powder diffraction (XRPD)
Storage ConditionsRoom temperature, controlled humidityMaintains polymorphic stabilityStability studies (ICH guidelines)
Stability Duration48 monthsConfirms long-term pharmaceutical viabilityLong-term and accelerated testing
Solvent System for CrystallizationNon-hydroxylic solvents (ethyl acetate)Eliminates genotoxic alkyl mesylatesGC analysis for residual solvents
Temperature Control50-60°C during recrystallizationControls crystal nucleation and growthThermal analysis (DSC/TGA)
Drying ConditionsVacuum drying at 50-55°CAchieves target moisture specificationMoisture analyzer/LOD
Particle Size Controld90 <30 μm, d50 <20 μm, d10 <10 μmOptimizes bioavailability and flow propertiesLaser diffraction (Malvern method)

The crystallization process employs non-hydroxylic solvents, specifically ethyl acetate, to prevent the formation of genotoxic alkyl and aryl mesylates that can occur in the presence of alcoholic solvents [1]. The use of ethyl acetate ensures that the final product remains substantially free of these impurities, which are known genotoxic compounds with regulatory concerns.

Temperature control during recrystallization is maintained at 50-60°C to optimize crystal nucleation and growth kinetics [1]. The process involves dissolution of the product in ethyl acetate at reflux temperature of 70-80°C, followed by controlled cooling to 50-60°C to induce crystallization. This temperature profile ensures formation of the desired crystal form while controlling particle size distribution.

The drying process employs vacuum conditions at 50-55°C to achieve the target moisture specification without thermal degradation [1]. This controlled drying process removes excess water while retaining the monohydrate structure essential for pharmaceutical performance. The final moisture content is verified by Karl Fischer titration to ensure compliance with specifications.

Particle size control is achieved through controlled crystallization conditions and optional micronization under inert nitrogen atmosphere [1]. The target particle size distribution includes d90 less than 30 μm, d50 less than 20 μm, and d10 less than 10 μm, which optimizes bioavailability and powder flow properties for pharmaceutical formulation.

The crystal form is characterized as Form A monohydrate through X-ray powder diffraction analysis, showing characteristic peaks at 13.77, 20.54, 21.50, 21.77, 22.12, and 23.90 ± 0.2° 2θ [1] [2]. This specific polymorph ensures consistent dissolution profiles and pharmaceutical performance across different manufacturing batches.

Stability studies demonstrate that the monohydrate form remains stable under ambient storage conditions for 48 months when stored in appropriate packaging systems [10]. The product maintains its chemical integrity and physical properties throughout this extended storage period, confirming its suitability for pharmaceutical use.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

522.12722861 g/mol

Monoisotopic Mass

522.12722861 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

437ZKU48CF

Related CAS

194804-75-6 (Garenoxacin)

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 11 of 12 companies with hazard statement code(s):;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

223652-82-2
223652-90-2

Wikipedia

Garenoxacin mesylate

Dates

Last modified: 07-15-2023
1: Takagi H, Tanaka K, Tsuda H, Kobayashi H. Clinical studies of garenoxacin. Int J Antimicrob Agents. 2008 Dec;32(6):468-74. doi: 10.1016/j.ijantimicag.2008.06.032. Epub 2008 Sep 13. Review. PubMed PMID: 18790608.

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